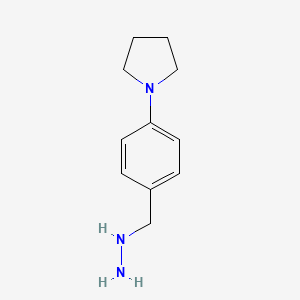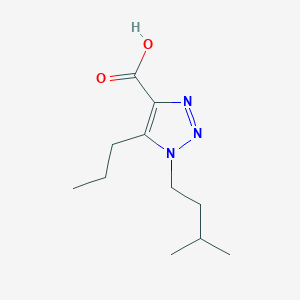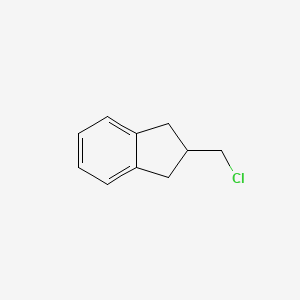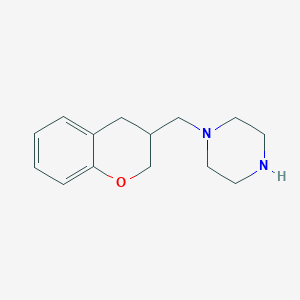
1-(Chroman-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chroman-3-ylmethyl)piperazine is a chemical compound that features a piperazine ring attached to a chroman moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chroman-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the reaction of chroman-3-carboxaldehyde with piperazine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to a methylene bridge, linking the chroman and piperazine moieties.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Chroman-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(Chroman-3-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Chroman-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. This can lead to modulation of various biochemical pathways, depending on the specific functional groups attached to the piperazine ring.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Known for its use in medicinal chemistry.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in drug synthesis.
1-(2,3-Dichlorophenyl)piperazine: Another compound with significant biological activity.
Uniqueness
1-(Chroman-3-ylmethyl)piperazine is unique due to the presence of the chroman moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C14H20N2O/c1-2-4-14-13(3-1)9-12(11-17-14)10-16-7-5-15-6-8-16/h1-4,12,15H,5-11H2 |
InChI Key |
QTTCRQMIMDNRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


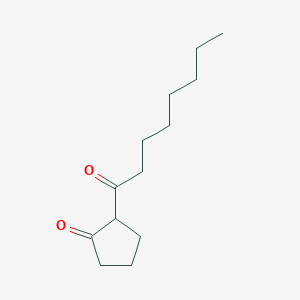
![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)
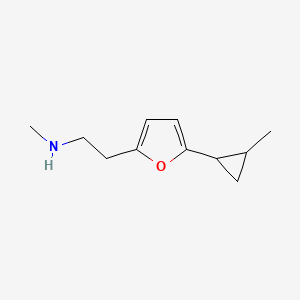
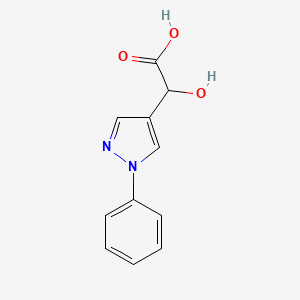
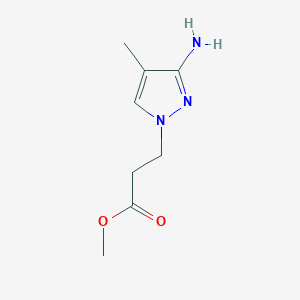
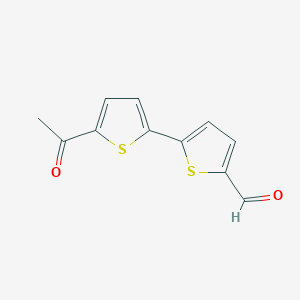
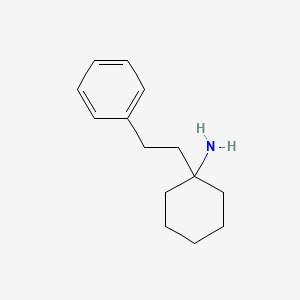

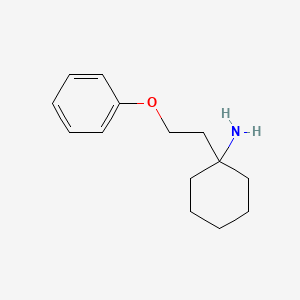
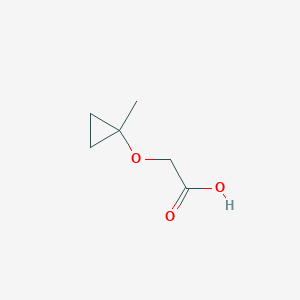
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
